![molecular formula C21H36O10 B2773281 Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside CAS No. 88700-35-0](/img/structure/B2773281.png)
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a bicyclic heptane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the bicyclic heptane moiety. Common reagents used in these reactions include protecting groups such as TBDMS (tert-butyldimethylsilyl) and reagents like trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
化学反应分析
Types of Reactions
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and halogenating agents like SOCl2 (thionyl chloride) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.
科学研究应用
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic heptane moiety play crucial roles in its binding to target molecules and its overall biological activity.
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A compound with similar hydroxyl groups but a different overall structure.
Isomucronulatol: A flavonoid with hydroxyl groups and potential biological activity.
D-(+)-Ribono-1,4-lactone: A compound with a similar oxane ring structure.
Uniqueness
What sets Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside apart is its unique combination of hydroxyl groups and the bicyclic heptane moiety, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88700-35-0 |
|---|---|
分子式 |
C21H36O10 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
(3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-19(2)10-4-5-20(19,3)12(6-10)31-17-15(25)14(24)13(23)11(30-17)7-28-18-16(26)21(27,8-22)9-29-18/h10-18,22-27H,4-9H2,1-3H3/t10-,11?,12+,13+,14-,15+,16-,17-,18+,20+,21+/m0/s1 |
InChI 键 |
RVQFSOHDFFWTLD-ZZUMIZGVSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O |
规范 SMILES |
CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2773199.png)
![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2773200.png)
![Ethyl 2-(3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2773203.png)
![3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2773205.png)
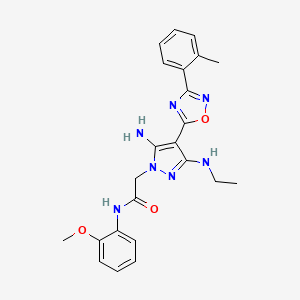
![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)
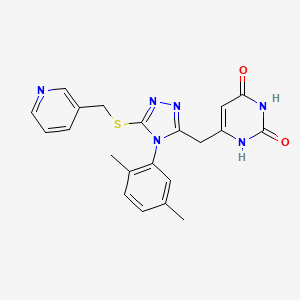
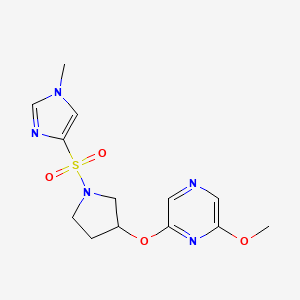
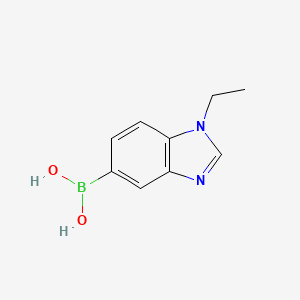
![3-TERT-BUTYL-N'-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B2773218.png)
![16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2773219.png)
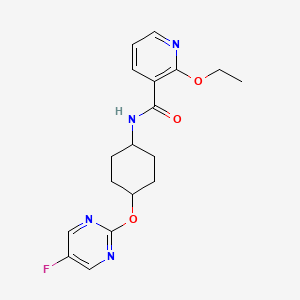
![Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate](/img/structure/B2773221.png)
